REACTION_CXSMILES
|
[CH2:1]([NH2:3])[CH3:2].CO[C:6](=[O:16])[CH2:7][NH:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10]>>[C:12]([O:11][C:9]([NH:8][CH2:7][C:6]([NH:3][CH2:1][CH3:2])=[O:16])=[O:10])([CH3:13])([CH3:14])[CH3:15]
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Name
|
|
Quantity
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37 g
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Type
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reactant
|
Smiles
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C(C)N
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
COC(CNC(=O)OC(C)(C)C)=O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed into a pressure vessel at 0° C
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Type
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CUSTOM
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Details
|
The vessel was sealed
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Type
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CONCENTRATION
|
Details
|
The product mixture was concentrated under vacuum
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Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under vacuum
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |